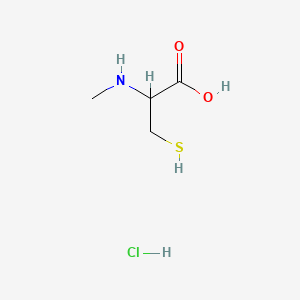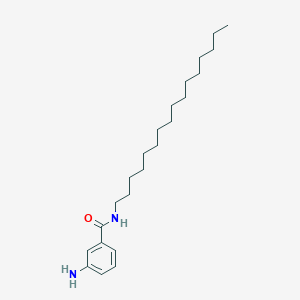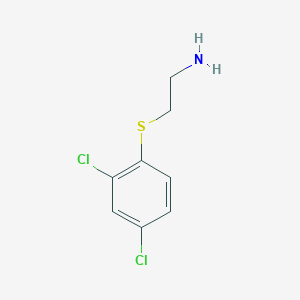
2-(2,4-Dichloro-phenylsulfanyl)-ethylamine
Descripción general
Descripción
The compound is a derivative of ethylamine, which is a primary amine. It has a phenylsulfanyl group attached to it, which is also substituted with two chlorine atoms .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as 2-(2,4-Dichlorophenylsulfanyl)-propionic acid are synthesized using organolithium reagents .Molecular Structure Analysis
The molecular structure of this compound would likely involve a central ethylamine group, with a phenylsulfanyl group attached. The phenyl ring of this group would be substituted with two chlorine atoms .Chemical Reactions Analysis
The compound could potentially undergo reactions typical of amines and sulfides. For example, it might participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, similar compounds like 2,4-Dichlorophenol have a white solid appearance, are mildly acidic, and have a molar mass of 163.00 g·mol −1 .Aplicaciones Científicas De Investigación
Effects of Repeated Administration of Phenylethylamines : Research on phenylethylamines, a class of compounds to which 2-(2,4-Dichloro-phenylsulfanyl)-ethylamine might be structurally related, discusses the impact of repeated exposure on the central nervous system, noting the development of tolerance and CNS toxicity but not physical dependence. This study may provide a foundation for understanding the biochemical pathways and potential therapeutic or toxicological effects of similar compounds (Woolverton, 1986).
2,4-D Herbicide Toxicity and Environmental Impact : While focusing on 2,4-dichlorophenoxyacetic acid, a different but chemically related herbicide, this review encapsulates the environmental persistence and toxicological profiles of chlorinated phenols. It underscores the need for research into their impact on ecosystems and human health, hinting at areas where 2-(2,4-Dichloro-phenylsulfanyl)-ethylamine might be explored for environmental or toxicological studies (Zuanazzi et al., 2020).
Antioxidant Capacity Assays and Chemical Interactions : Investigations into antioxidant capacity assays, such as the ABTS/PP decolorization, might provide insight into the reactivity and potential antioxidant applications of compounds like 2-(2,4-Dichloro-phenylsulfanyl)-ethylamine. These assays are crucial for understanding how certain chemicals can neutralize oxidative species, suggesting possible research avenues in food science, pharmacology, and materials science (Ilyasov et al., 2020).
Postharvest Fruit and Vegetable Quality Maintenance : Research on ethylene action inhibition in postharvest fruits and vegetables may offer parallels to the function of similar chemicals in agricultural applications. The study discusses how inhibiting ethylene perception can extend shelf life and improve produce quality, hinting at potential uses of related compounds in enhancing agricultural productivity and food preservation (Martínez-Romero et al., 2007).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
2-(2,4-dichlorophenyl)sulfanylethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2NS/c9-6-1-2-8(7(10)5-6)12-4-3-11/h1-2,5H,3-4,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIDRAMZSRSUDHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)SCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dichloro-phenylsulfanyl)-ethylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[(4-Chloro-5-methyl-3-nitro-1H-pyrazol-1-YL)methyl]-2-furoic acid](/img/structure/B3135641.png)

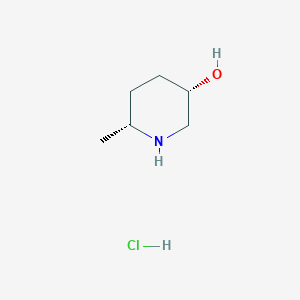


![N-[(2-Chlorophenyl)methyl]pyrrolidine-2-carboxamide](/img/structure/B3135679.png)
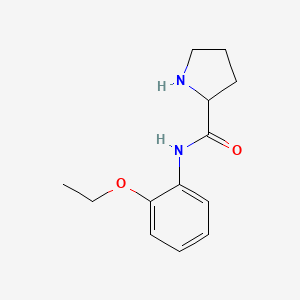
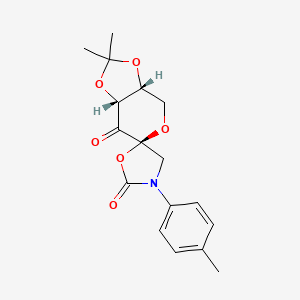
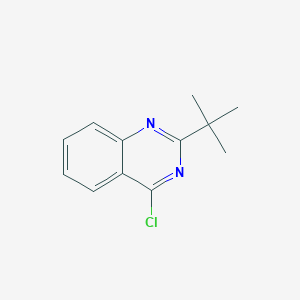
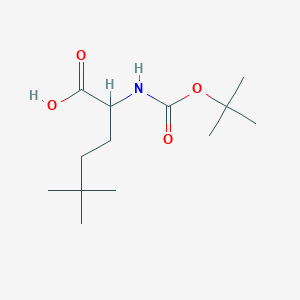
![3-Fluoro-4-[2-(4-morpholinyl)ethoxy]phenylamine](/img/structure/B3135708.png)
